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Compound of Interest

Compound Name: Btk-IN-17

cat. No.: B15578678

An In-depth Technical Guide on the Structural Analysis of Btk-IN-17 Binding to Bruton's
Tyrosine Kinase (BTK)

Introduction

Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase, is a critical component of the B-
cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell development,
differentiation, and proliferation.[1][2] Dysregulation of BTK activity is implicated in various B-
cell malignancies and autoimmune diseases, making it a prime therapeutic target.[1][3] Btk-IN-
17, also known as compound 36R, is a novel, orally active, and selective covalent inhibitor of
BTK.[4][5][6] This technical guide provides a comprehensive structural analysis of the binding
of Btk-IN-17 to BTK, intended for researchers, scientists, and drug development professionals.

Btk-IN-17: A Potent Covalent Inhibitor of BTK

Btk-IN-17 is a potent inhibitor of BTK with a reported IC50 value of 13.7 nM.[6] It belongs to a
series of 1,4,5,6,8-pentaazaacenaphthylene scaffold-based inhibitors developed through
structure-based drug design.[4][5] As a covalent inhibitor, Btk-IN-17 forms an irreversible bond
with a specific cysteine residue (Cys481) in the ATP-binding site of BTK, leading to sustained
inhibition of its kinase activity.[2][3] This targeted covalent approach provides high potency and
prolonged duration of action.

Quantitative Data Summary

The following table summarizes the key quantitative data for Btk-IN-17.
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Parameter Value Reference
BTK IC50 13.7 nM [6]
hERG IC50 8.6 uM [6]

o 79% (1 hour post-dose), 62%
BTK Occupancy (in vivo) [6]
(24 hours post-dose)

Structural Analysis of Btk-IN-17 Binding to BTK

While a co-crystal structure of Btk-IN-17 in complex with BTK has not been publicly disclosed,
the discovery of this inhibitor was guided by structure-based drug design, indicating a thorough
analysis of its binding mode through molecular modeling and docking studies.[4][5] The binding
of covalent BTK inhibitors to the Cys481 residue is a well-established mechanism.[2][7]

Mechanism of Covalent Inhibition

The mechanism of action of Btk-IN-17 involves the formation of a covalent bond with the thiol
group of the Cys481 residue within the ATP-binding pocket of BTK. This cysteine is not highly
conserved across the kinome, which contributes to the selectivity of covalent BTK inhibitors.[2]
The formation of this irreversible bond effectively blocks the ATP binding site, thereby inhibiting
the kinase activity of BTK.

Below is a diagram illustrating the logical relationship of Btk-IN-17's covalent inhibition

mechanism.
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Mechanism of Btk-IN-17 Covalent Inhibition
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Caption: Mechanism of Btk-IN-17 covalent inhibition of BTK.

BTK Signaling Pathway and Inhibition by Btk-IN-17

BTK is a key mediator in the BCR signaling cascade. Upon antigen binding to the BCR, a
series of phosphorylation events leads to the activation of BTK. Activated BTK then
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phosphorylates and activates phospholipase C gamma 2 (PLCy2), which in turn triggers
downstream signaling pathways leading to B-cell proliferation, survival, and differentiation.[1][2]
Btk-IN-17, by inhibiting BTK, effectively blocks these downstream signals.[6]

The following diagram illustrates the BTK signaling pathway and the point of inhibition by Btk-
IN-17.
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BTK Signaling Pathway and Inhibition by Btk-IN-17
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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